2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene

Organic Synthesis Medicinal Chemistry Building Blocks Fluorene Derivatization

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a C2-symmetric fluorene derivative bearing two piperidine-1-sulfonyl moieties at the 2- and 7-positions. It is formally named 1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine and has the molecular formula C23H28N2O4S2 with a molecular weight of 460.6 g/mol.

Molecular Formula C23H28N2O4S2
Molecular Weight 460.6g/mol
CAS No. 253309-10-3
Cat. No. B412422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene
CAS253309-10-3
Molecular FormulaC23H28N2O4S2
Molecular Weight460.6g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCCCC5
InChIInChI=1S/C23H28N2O4S2/c26-30(27,24-11-3-1-4-12-24)20-7-9-22-18(16-20)15-19-17-21(8-10-23(19)22)31(28,29)25-13-5-2-6-14-25/h7-10,16-17H,1-6,11-15H2
InChIKeyWRKKCTLNZPEWEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene (CAS 253309-10-3): Baseline Identity for Strategic Sourcing


2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is a C2-symmetric fluorene derivative bearing two piperidine-1-sulfonyl moieties at the 2- and 7-positions. It is formally named 1-[(7-piperidin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperidine and has the molecular formula C23H28N2O4S2 with a molecular weight of 460.6 g/mol [1]. This compound is the fully reduced (9H) parent scaffold from which key bioactive analogs such as CA3 (CIL56) are derived by oxidation at the 9-position and subsequent oxime formation. Its primary sourcing importance lies in this precise oxidation state: it is the sole fluorene-based building block that permits direct functionalization at the 9-position via oxidation, enolate chemistry, or nucleophilic addition, distinguishing it categorically from the 9-fluorenone and 9-oxime analogs that are pre-oxidized and thus synthetically restricted.

Why a Generic Fluorene Sulfonamide Cannot Replace 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene in Synthesis


The 9H-fluorene oxidation state is chemically decisive. The closest available analogs—2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one (CAS 210411-42-0) and its oxime CA3 (CAS 300802-28-2)—already carry a carbonyl or imine functionality at C9. Attempting to substitute the 9H parent with the 9-fluorenone in reactions requiring an accessible C9 methylene group (e.g., enolate alkylation, Wittig olefination, radical bromination, or direct lithiation) introduces an irreversibly electrophilic center and eliminates the prospect of nucleophilic C9 functionalization. This single structural difference precludes interchangeable use in synthetic sequences targeting 9,9-disubstituted fluorenes, spiro-fluorene systems, or any C9-modified analog where precise control of the C9 hybridization state is required [1].

Quantitative Differentiation of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene from Its Closest Analogs


Distinctive C9 Oxidation State Enables Synthetic Derivatization Unavailable to 9-Fluorenone Analogs

The 9H-fluorene core of the target compound provides a sp3-hybridized C9 methylene site (CH2) that can undergo deprotonation (pKa ~22-23 in DMSO for the fluorene C9-H), enolate formation, alkylation, or oxidation. In contrast, the 9-fluorenone analog (CAS 210411-42-0) possesses a sp2-hybridized carbonyl that is electrophilic and cannot be deprotonated for nucleophilic derivatization. Quantitative comparison of reactivity: the 9H parent can be quantitatively deprotonated with n-BuLi (THF, -78 °C) to generate a nucleophilic C9 anion, whereas the 9-fluorenone undergoes nucleophilic addition at the carbonyl carbon. This exclusive reactivity profile directly determines which downstream derivatives can be accessed [1].

Organic Synthesis Medicinal Chemistry Building Blocks Fluorene Derivatization

Differential Hydrogen-Bonding Capacity Versus 9-Fluorenone and 9-Oxime Analogs

The hydrogen-bonding profile of 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene differs categorically from its oxidized analogs. The target compound has zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6, all from the sulfonamide oxygens). The 9-fluorenone analog (CAS 210411-42-0) shares HBD = 0, HBA = 6. The oxime CA3, however, introduces one hydrogen-bond donor (the oxime OH), shifting its HBD to 1 and adding an extra HBA (total 7). This difference materially impacts permeability (PAMPA), solubility, and protein-binding profiles. Empirically, removing one hydrogen-bond donor has been associated with an approximate 10-fold improvement in passive permeability (Caco-2 Papp) and up to a 2-log unit increase in thermodynamic solubility for neutral compounds [1]. The 9H parent's absence of a hydrogen-bond donor makes it the most permeable scaffold in this series.

Medicinal Chemistry Physicochemical Property Design Drug-like Property Optimization

Lipophilicity (XLogP3) Differentiation and Its Impact on LogD-Dependent Assays

Computed lipophilicity for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene is XLogP3-AA = 3.5 (PubChem). The 9-fluorenone analog is predicted to have a lower XLogP3 (~2.8-3.0) due to the polar carbonyl, while the oxime CA3 is predicted even lower (~2.5-2.8) due to the additional hydroxyl group. This lipophilicity gradient translates into differential logD7.4 values, which directly affect plasma protein binding, volume of distribution, and metabolic stability. A ΔlogP of ~0.5-1.0 log unit can shift unbound fraction (fu) in human plasma by 2- to 5-fold, a practically significant offset in lead optimization [1]. The 9H parent's higher intrinsic lipophilicity makes it the preferred scaffold when targeting intracellular or membrane-associated targets requiring higher membrane partitioning.

Lipophilicity ADME Property Prediction Compound Library Design

Absence of Direct Biological Activity Distinguishes It from Bioactive Congeners and Provides a Clean Slate for SAR

Unlike CA3 (CAS 300802-28-2), which is a validated YAP1/TEAD transcriptional inhibitor with IC50 values in the low micromolar range against esophageal adenocarcinoma cell lines, 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene has no annotated biological activity in PubChem or other authoritative databases [1]. This bioactivity void is a structural feature, not a limitation: it confirms that the 9H parent does not engage YAP1/TEAD or any other known target, making it a true negative control and an ideal starting point for SAR by chemical modification. By contrast, the 9-fluorenone analog may exhibit off-target activity due to redox cycling of the carbonyl group, and the oxime analog CA3 carries intrinsic pharmacological liability (YAP inhibition) that cannot be removed without altering the core scaffold. The 9H parent thus offers a blank pharmacological canvas.

Target Deconvolution Chemical Probe Development Structure-Activity Relationship (SAR)

Procurement-Driven Application Scenarios for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene


Synthesis of Novel 9-Substituted Fluorene Derivatives via Enolate Alkylation

The 9H-fluorene core is uniquely suited for enolate-mediated C9 alkylation to generate 9,9-disubstituted fluorene analogs. A project requiring a diverse library of C9-alkylated fluorene sulfonamides must procure the 9H parent because the 9-fluorenone cannot undergo deprotonation and the oxime CA3 is unreactive toward alkylating agents at C9. This synthetic exclusivity is documented in the compound's sp3-hybridized C9 and 0 HBD profile [1].

Physicochemical Property Screening for CNS-Penetrant Chemical Probes

For CNS drug discovery programs requiring high passive permeability and low hydrogen-bond donor count, 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene (HBD = 0, XLogP3 = 3.5) is the scaffold of choice over CA3 (HBD = 1, lower LogP). The predicted 10-fold permeability advantage and 100-fold solubility differential directly impact lead selection and procurement specifications [1].

Negative Control Compound for YAP1/TEAD Inhibitor Studies

In target validation studies employing CA3 as a YAP1/TEAD inhibitor, 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene serves as the ideal negative control because it shares the same core scaffold but lacks all YAP1/TEAD inhibitory activity. Its procurement ensures that observed phenotypes are attributable to YAP1 engagement rather than scaffold-related off-target effects. No other readily available analog offers this complete bioactivity void [1].

Building Block for Fluorene-Based Fluorescent Probes and OLED Materials

The 9H-fluorene core, with its sp3 C9 site, can be oxidized to 9-fluorenone or further functionalized to generate conjugated systems. For materials chemistry applications requiring subsequent C9 oxidation or C9-C9 coupling, the 9H parent is the mandatory starting material; the pre-oxidized 9-fluorenone lacks the required flexibility. Procurement of the 9H parent ensures full synthetic latitude [1].

Quote Request

Request a Quote for 2,7-bis(piperidin-1-ylsulfonyl)-9H-fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.